4-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Description
This compound belongs to the 5,6,7,8-tetrahydroquinazolin-2(1H)-one (THQ) class, characterized by a bicyclic scaffold with a ketone or thione group at position 2. Key structural features include:
- 2-Chloro-6-fluorobenzylthio group: Attached at position 4, this substituent introduces steric bulk and electronic effects from chlorine and fluorine atoms.
- Tetrahydroquinazolinone core: The saturated six-membered ring contributes to conformational rigidity compared to aromatic quinazolines.
Synthetic routes for analogous THQs (e.g., ) typically involve cyclocondensation of aldehydes, cyclic ketones, and nucleophiles (e.g., thiourea, urea) under basic conditions. However, the thioether linkage in this compound likely requires additional steps, such as nucleophilic substitution for sulfur incorporation .
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-13-5-3-6-14(19)12(13)10-24-16-11-4-1-2-7-15(11)21(8-9-22)17(23)20-16/h3,5-6,22H,1-2,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZACIJCDLPQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the THQ Family
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electronic Effects : The 2-chloro-6-fluorobenzylthio group in the target compound combines electron-withdrawing (Cl, F) and lipophilic (benzyl) properties, contrasting with electron-donating groups (e.g., 4-methoxyphenyl in 2b) .
- Hydrogen Bonding: The 2-hydroxyethyl group may improve aqueous solubility compared to non-polar substituents (e.g., phenyl in 6a) .
- Thioether vs. Ketone/Oxime : The thioether linkage (C–S–C) in the target compound could alter binding affinity in biological systems compared to ketone-containing analogs (e.g., 1a, 1b) .
Compounds with Shared 2-Chloro-6-fluorobenzyl Motifs
- LPSF/PTS10 and LPSF/PTS23: These imidazolidinone derivatives share the 2-chloro-6-fluorobenzyl group but differ in core structure. Biological studies suggest that this substituent may enhance target engagement in enzyme inhibition .
- 2-[(2-Chloro-6-fluorobenzyl)thio]-3-(3-pyridyl)-3,4-dihydroquinazolin-4-one : Features a similar benzylthio group but lacks the tetrahydro ring and hydroxyethyl substituent. The pyridyl group here introduces basicity, contrasting with the target’s hydroxyethyl hydrophilicity .
Spectroscopic and Physicochemical Properties
- IR/NMR : The target compound’s IR spectrum would show S–C stretching (~600–700 cm⁻¹) and O–H stretching (~3200–3600 cm⁻¹). In ¹H-NMR, the 2-chloro-6-fluorobenzyl protons would appear as a multiplet (δ 7.1–7.4 ppm), while the hydroxyethyl group’s –CH₂–OH would split into a triplet (δ 3.6–3.8 ppm) .
- Solubility: The hydroxyethyl group likely improves solubility in polar solvents (e.g., ethanol, DMSO) compared to fully aromatic analogs (e.g., 6a, 6b) .
Q & A
Q. How can green chemistry principles improve the synthesis scalability?
- Answer:
- Solvent Alternatives: Replace PEG-400 with cyclopentyl methyl ether (CPME), a biodegradable solvent .
- Catalyst Recycling: Optimize Bleaching Earth Clay recovery via centrifugation and reactivation .
- Flow Chemistry: Implement continuous-flow reactors to enhance yield and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
